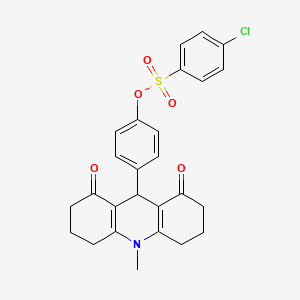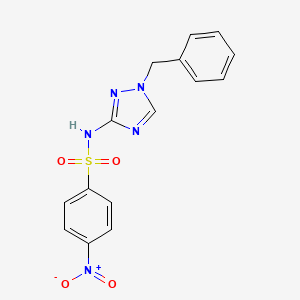
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate processes that yield chromophores with extended π-conjugation, highlighting the chemical creativity in creating these complex molecules. For example, Sundaram et al. (2018) discuss the synthesis of a new chromophore, which, while not the exact compound , shares methodological similarities indicating the complexity and innovation required in these syntheses (S. Sundaram et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this category often features non-centrosymmetric space groups, as found in the crystals developed from mixed solvent systems. The detailed characterization including CHN, NMR, and XRD techniques, provides a foundation for understanding the structural intricacies of these compounds (S. Sundaram et al., 2018).
Chemical Reactions and Properties
Compounds related to the targeted chemical structure exhibit a variety of reactions, including photooxygenation and photocatalytic oxidation, demonstrating their reactivity and potential utility in synthetic chemistry and materials science. For instance, Suga et al. (2005) and Ohkubo et al. (2006) detail how photoinduced electron transfer can be utilized for efficient chemical transformations (Kyou Suga, K. Ohkubo, S. Fukuzumi, 2005; 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystal growth conditions, play a crucial role in the practical applications of these compounds. Studies like those conducted by Sundaram et al. (2018) delve into nucleation and solubility studies, essential for understanding material growth and development (S. Sundaram et al., 2018).
Chemical Properties Analysis
The chemical properties, including chemiluminescence and the effects of substituents on these properties, are significant for applications in sensing and materials science. Nakazono et al. (2019) provide insights into how electron-withdrawing groups influence chemiluminescence intensity, indicative of the chemical versatility of these compounds (Manabu Nakazono et al., 2019).
Applications De Recherche Scientifique
Photocatalytic Oxidation
One scientific application of related acridinium compounds is in the field of photocatalysis. For instance, 9-Phenyl-10-methylacridium ion, a compound with a structure akin to the one , has been employed as an effective photocatalyst for the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light. This process involves efficient photoinduced electron transfer from benzyl alcohol to the singlet excited state of the acridinium ion, highlighting the potential utility of similar compounds in green chemistry applications (Ohkubo, Suga, & Fukuzumi, 2006).
Antimicrobial Activity
Compounds structurally related to the one of interest have been explored for their antimicrobial properties. A study synthesized a series of derivatives and tested them against various strains of bacteria and fungi. Some compounds exhibited promising antimicrobial activity, with certain derivatives showing higher effectiveness than reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Nonlinear Optical Properties
Research into the nonlinear optical properties of organic compounds has identified various phenyl benzenesulfonate salts, including those with structural similarities to the compound , as potential candidates for nonlinear optical applications. These compounds, prepared through quaternization reactions, have been found to crystallize into noncentrosymmetric structures essential for second-order nonlinear optics. Their properties were assessed through techniques like X-ray structure analysis, indicating their suitability for applications in optoelectronic devices (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Propriétés
IUPAC Name |
[4-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-28-20-4-2-6-22(29)25(20)24(26-21(28)5-3-7-23(26)30)16-8-12-18(13-9-16)33-34(31,32)19-14-10-17(27)11-15-19/h8-15,24H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOYCQNSQCCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)

![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)

